molecular formula C20H26ClN3O4S B2578965 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1330335-52-8

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2578965
CAS No.: 1330335-52-8
M. Wt: 439.96
InChI Key: HATHODJMTLLCKG-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Phenoxy Acetamide: The initial step involves the reaction of phenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form phenoxy acetamide.

    Synthesis of Piperazine Derivative: The next step involves the reaction of piperazine with phenylsulfonyl chloride to form the phenylsulfonyl piperazine derivative.

    Coupling Reaction: The final step involves the coupling of the phenoxy acetamide with the phenylsulfonyl piperazine derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the phenylsulfonyl group or other functional groups.

    Substitution: The phenoxy and piperazine moieties can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the phenoxy or piperazine moieties.

Scientific Research Applications

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the combination of its phenoxy and phenylsulfonyl functional groups, which contribute to its distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S.ClH/c24-20(17-27-18-7-3-1-4-8-18)21-11-12-22-13-15-23(16-14-22)28(25,26)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATHODJMTLLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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